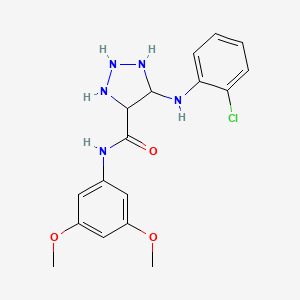

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O3 and its molecular weight is 373.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide, a compound with the CAS number 1207002-89-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN5O3, with a molecular weight of 377.8 g/mol. The structure features a triazolidine ring, which is known for its diverse biological activities. The presence of chloroaniline and dimethoxyphenyl groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN5O3 |

| Molecular Weight | 377.8 g/mol |

| CAS Number | 1207002-89-8 |

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A related compound demonstrated submicromolar activity (pEC50 > 6) and effectively reduced parasite burden in mouse models .

Antibacterial and Antifungal Properties

The compound's structural characteristics suggest it may possess antibacterial and antifungal properties. Triazole derivatives are well-known for their efficacy against various bacterial strains and fungi. For instance, triazole compounds have been shown to inhibit E. coli and Bacillus subtilis, indicating that this compound may also demonstrate similar activities .

Carbonic Anhydrase Inhibition

Recent investigations into related triazole compounds have revealed their potential as selective inhibitors of human carbonic anhydrases (hCA). These enzymes are critical in regulating physiological pH and fluid balance. The inhibition of hCA can lead to therapeutic applications in treating conditions such as glaucoma and edema .

Structure-Activity Relationships (SAR)

The SAR studies of triazolidine derivatives highlight key modifications that enhance biological activity:

- Substituent Variations : The introduction of halogen groups (e.g., chloro) at specific positions on the aniline ring significantly affects potency.

- Dimethoxy Substitution : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring has been correlated with improved solubility and bioavailability.

- Triazole Ring Modifications : Alterations in the triazole ring structure can lead to variations in interaction with biological targets, affecting both efficacy and selectivity .

Case Studies

- Chagas Disease Model : In a study assessing the efficacy of triazole derivatives against T. cruzi, compounds were screened for their ability to reduce parasitic load in infected VERO cells. The most potent derivatives exhibited a significant reduction in parasite replication, suggesting that structural modifications can lead to enhanced antiparasitic activity .

- Antibacterial Screening : A series of triazole compounds were evaluated for antibacterial activity against E. coli and B. subtilis. Results indicated that certain modifications led to MIC values comparable to standard antibiotics, establishing a foundation for further development in antibacterial therapies .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including compounds similar to 5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide. Triazole-containing compounds have shown significant activity against a range of bacterial strains, including resistant strains.

Key Findings:

- Broad-Spectrum Activity : Compounds with the triazole ring demonstrate broad-spectrum antibacterial activity. For instance, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin and moxifloxacin .

- Molecular Mechanisms : The antibacterial action is often attributed to the inhibition of bacterial DNA gyrase and other essential enzymes. Molecular docking studies suggest that triazole derivatives can bind effectively to these targets, enhancing their therapeutic potential .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives have been extensively studied for their antifungal effects. The compound may exhibit similar antifungal activities.

Key Findings:

- Efficacy Against Fungi : Triazole derivatives have shown promising antifungal activity against various pathogens such as Candida species and Aspergillus species. For example, certain triazole compounds demonstrated inhibition rates significantly higher than traditional fungicides like chlorothalonil .

- Mechanistic Insights : The antifungal mechanism often involves disruption of ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity . Molecular docking studies further elucidate how these compounds interact with fungal enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can guide the design of more effective analogs.

Key Findings:

- Functional Groups Impact : The presence of specific functional groups (e.g., chloro and methoxy groups) significantly influences the biological activity of triazole derivatives. Modifications can enhance potency and selectivity against target pathogens .

- 3D-QSAR Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity based on molecular structure. These models can help identify promising candidates for further development .

Case Studies

Several case studies illustrate the practical applications of triazole derivatives in clinical settings:

- Case Study 1 : A study on a series of triazole compounds showed that specific modifications led to enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, indicating potential for treating resistant infections .

- Case Study 2 : Research involving triazole derivatives demonstrated their efficacy in treating fungal infections in agricultural settings, showcasing their dual role as both therapeutic agents and agrochemicals .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide?

- Methodological Answer : Use randomized block designs with split-split plots to systematically evaluate reaction variables (e.g., temperature, catalysts, solvent ratios). For example, assign "plots" to reaction conditions (e.g., reflux vs. microwave-assisted synthesis), "subplots" to purification methods (e.g., column chromatography vs. recrystallization), and "sub-subplots" to temporal factors like reaction duration. Replicate experiments at least four times to ensure statistical robustness .

Q. How can structural elucidation of this compound be performed to confirm its triazolidine core and substituent arrangement?

- Methodological Answer : Combine X-ray crystallography with advanced spectroscopic techniques:

- NMR : Use 1H- and 13C-NMR to map hydrogen and carbon environments, focusing on aromatic protons (3,5-dimethoxyphenyl) and the triazolidine NH signals.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm−1) and amine (N-H) bands (~3300 cm−1).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out isomeric byproducts .

Q. What methodologies are suitable for initial characterization of its physicochemical properties?

- Methodological Answer :

- Solubility : Test in polar (DMSO, water) and nonpolar solvents (chloroform) using shake-flask methods.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure.

- Purity : Quantify impurities via HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial standards .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound to assess ecological risks?

- Methodological Answer : Adopt a tiered approach:

- Lab Studies : Determine hydrolysis half-life (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Koc) using batch equilibrium tests.

- Field Studies : Monitor degradation products (e.g., chloroaniline derivatives) in simulated ecosystems.

- Modeling : Use fugacity models to predict distribution in air, water, and soil compartments .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use nonlinear regression to identify EC50/IC50 thresholds where activity shifts occur.

- Assay Validation : Compare results across multiple assays (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity).

- Mechanistic Profiling : Perform transcriptomic or proteomic analyses to identify pathways activated at varying concentrations .

Q. How can computational methods enhance mechanistic studies of its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Screen against kinase or receptor libraries (e.g., PDB structures) using AutoDock Vina.

- MD Simulations : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions.

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity .

Eigenschaften

IUPAC Name |

5-(2-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c1-25-11-7-10(8-12(9-11)26-2)19-17(24)15-16(22-23-21-15)20-14-6-4-3-5-13(14)18/h3-9,15-16,20-23H,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIUNSHZBDHARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.